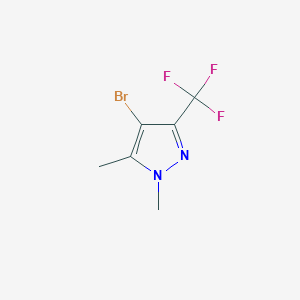
2-Bromo-6-propoxynaphthalene
Descripción general
Descripción
2-Bromo-6-propoxynaphthalene is a brominated naphthalene derivative that is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. While the specific compound is not directly studied in the provided papers, related brominated naphthalenes and their properties and reactions are discussed, which can provide insights into the behavior of 2-Bromo-6-propoxynaphthalene.
Synthesis Analysis
The synthesis of brominated naphthalene derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1-Bromo-8-methylnaphthalene and 1-Bromo-5-methylnaphthalene involves a Diels-Alder reaction followed by deoxygenation steps to achieve high yields . Similarly, the synthesis of 6-bromo-5,7-dihydroxyphthalide 5-methyl ether demonstrates the use of a CuBr2-mediated multi-step reaction, indicating the versatility of bromine in facilitating such reactions . These methods could potentially be adapted for the synthesis of 2-Bromo-6-propoxynaphthalene.
Molecular Structure Analysis
The molecular structure of brominated naphthalenes is crucial for understanding their reactivity and physical properties. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was determined using single-crystal X-ray diffraction, highlighting the importance of molecular geometry in the solid state . This type of analysis is essential for predicting the behavior of 2-Bromo-6-propoxynaphthalene in various environments.
Chemical Reactions Analysis
Brominated naphthalenes can undergo a variety of chemical reactions. The high-temperature oxidation of 2-bromophenol, for example, leads to the formation of several products, including naphthalene and bromonaphthalene . This suggests that 2-Bromo-6-propoxynaphthalene could also participate in similar oxidative processes, potentially leading to the formation of various dibenzodioxins and dibenzofurans under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated naphthalenes are influenced by their molecular structure. The vibrational, electronic, and charge transfer studies of 2-bromo-6-methoxynaphthalene using DFT methods reveal the stability of the molecule and its potential reactive sites . Additionally, the molecular structure and conformational composition of 2-bromo-3-chloro-1-propene were determined by gas-phase electron diffraction, providing insights into the conformational preferences of brominated compounds . These studies are indicative of the types of analyses that would be relevant for 2-Bromo-6-propoxynaphthalene to determine its stability and reactivity.
Aplicaciones Científicas De Investigación
Molecular Structure and Supramolecular Architecture Study
- Scientific Field : Crystallography and Chemistry .
- Summary of the Application : This study focused on the molecular structure and supramolecular architecture of a new compound using single crystal X-ray diffraction (XRD) technique .
- Methods of Application or Experimental Procedures : The compound was synthesized by refluxing a mixture of 3-bromo-5-chloro-2-hydroxybenzaldehyde and 2,4,6-tribromoaniline in ethanol for 1 hour. The resulting yellow solid was filtered, washed, and dried. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of acetonitrile .
- Results or Outcomes : The crystallographic results showed that the compound exists in phenol-imine form that is twisted with the dihedral angle of 51.77° between the aromatic rings of the molecule. Various types of non-covalent interactions (C⋅⋅⋅O, C–H⋅⋅⋅O, Br⋅⋅⋅Br, C–H⋅⋅⋅Cl, π⋅⋅⋅π, O⋅⋅⋅Br, and Br⋅⋅⋅π) take part effectively in the construction of 3D network in the compound .
Intramolecular Benzyne–Diene [4 + 2] Cycloaddition
- Scientific Field : Organic Chemistry .
- Summary of the Application : This study focused on an intramolecular benzyne–diene [4 + 2] cycloaddition with broad substrate scope .
- Methods of Application or Experimental Procedures : The compound “2-Bromo-6-(chlorodiisopropylsilyl)phenyl tosylate” was used as an efficient platform for rapid attachment of various arynophiles to the benzyne precursor via a Si–O bond and facile generation of benzyne via halogen–metal exchange with Ph3MgLi .
- Results or Outcomes : The study realized an intramolecular benzyne–diene [4 + 2] cycloaddition with broad substrate scope by using a cleavable silicon tether, allowing access to various polycyclic structures .
Synthesis of Nabumetone
- Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : “2-Bromo-6-methoxynaphthalene” was used in the synthesis of nabumetone .
- Methods of Application or Experimental Procedures : The compound was used in the Heck reaction to synthesize nabumetone .
- Results or Outcomes : The successful synthesis of nabumetone, a nonsteroidal anti-inflammatory drug (NSAID), was achieved .
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-6-propoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO/c1-2-7-15-13-6-4-10-8-12(14)5-3-11(10)9-13/h3-6,8-9H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMPVNAHICLIGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468322 | |
| Record name | 2-Bromo-6-propoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-propoxynaphthalene | |
CAS RN |
97476-14-7 | |
| Record name | 2-Bromo-6-propoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



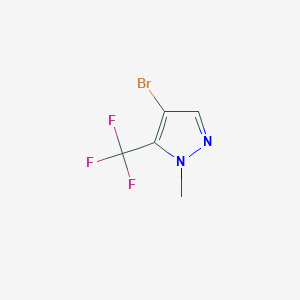


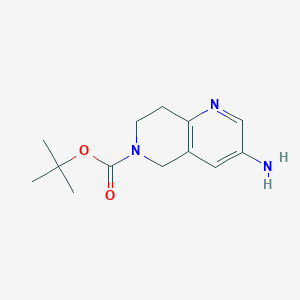

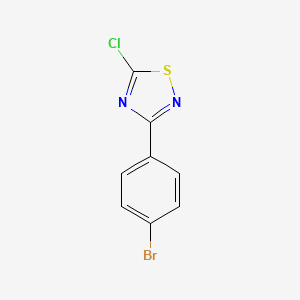

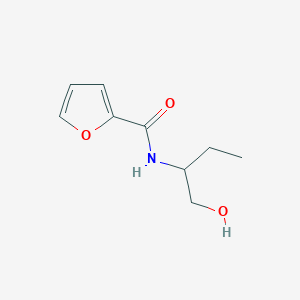
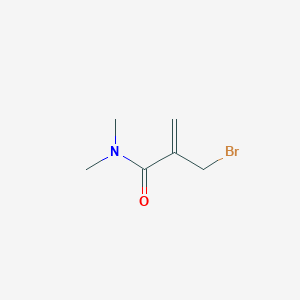



![7-Bromobenzo[D]thiazole-2-thiol](/img/structure/B1279807.png)
